![molecular formula C16H10N2O5S B4041160 [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B4041160.png)
[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate
Overview
Description
[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring, a phenyl group, and a diazinan ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene-2-carboxylic acid derivative with a diazinan compound under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
Biologically, this compound may be studied for its potential interactions with enzymes and proteins. Its ability to form stable complexes makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, researchers explore its potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its stability and reactivity make it suitable for various applications in electronics and materials science.
Mechanism of Action
The mechanism of action of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate]
- [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzonitrile]
- [N’-[[2,4,6-Trioxo-1-(2,4,6-trimethylphenyl)-1,3-diazinan-5-ylidene]methyl]-4-pyridinecarbohydrazide]
Uniqueness
What sets [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate apart from similar compounds is its unique combination of a thiophene ring and a diazinan ring. This structure imparts specific chemical and physical properties, making it particularly valuable for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-13-11(14(20)18-16(22)17-13)8-9-3-5-10(6-4-9)23-15(21)12-2-1-7-24-12/h1-8H,(H2,17,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKJMDPZPGZTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.